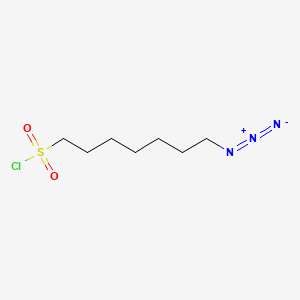![molecular formula C13H16N2O3 B6605031 (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-99-2](/img/structure/B6605031.png)
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione, also known as 3-benzyl-6-hydroxyethylpiperazine-2,5-dione, is a naturally occurring compound found in the human body. It is a secondary metabolite of the amino acid tyrosine, and is an important intermediate in the biosynthesis of hormones, neurotransmitters, and other biologically active molecules. Its chemical structure consists of a benzyl group attached to a piperazine ring, with a hydroxyethyl group at the 6-position. This compound is important in the field of biochemistry and pharmacology, as it is involved in many metabolic pathways and is a key intermediate in the synthesis of various drugs.
Applications De Recherche Scientifique
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione is an important intermediate in the synthesis of various drugs, and is used in the study of metabolic pathways and biochemical processes. It is also used in the synthesis of various hormones and neurotransmitters, such as adrenaline, serotonin, and dopamine. It has been used in the study of drug metabolism, as it is an important intermediate in the synthesis of various drugs. Furthermore, (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione is also used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.
Mécanisme D'action
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione is a key intermediate in the biosynthesis of various hormones and neurotransmitters. It is believed to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. Additionally, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and cyclooxygenase.
Biochemical and Physiological Effects
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of certain G-protein coupled receptors, which can lead to the activation of various physiological processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and cyclooxygenase. These effects can lead to the regulation of various metabolic pathways, and can have a variety of physiological effects, such as the regulation of blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is a relatively simple and cost-effective synthesis method. Additionally, it has been shown to have a variety of biochemical and physiological effects, which can be useful in the study of metabolic pathways and biochemical processes. However, one limitation of using this compound is that it can be toxic if ingested, and should be handled with caution.
Orientations Futures
The potential future directions for research involving (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione are numerous. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of various drugs. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione is typically achieved through a two-step process. The first step involves the reaction of benzyl bromide with piperazine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product, (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dioneydroxyethylpiperazine-2,5-dione, along with a by-product, benzyl alcohol. The second step involves the removal of the benzyl alcohol by-product using a suitable solvent, such as ethanol. This two-step synthesis method is relatively simple and cost-effective, and is commonly used in the laboratory.
Propriétés
IUPAC Name |
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-DVVUODLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)

![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)

![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
